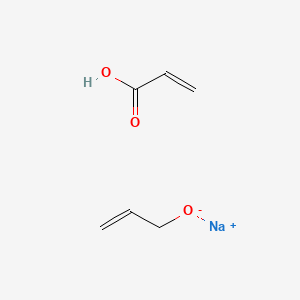![molecular formula C15H10ClF3O2S B14583793 (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 61150-44-5](/img/structure/B14583793.png)
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid is an organic compound characterized by the presence of a chlorinated and trifluoromethylated aromatic ring connected to a phenylacetic acid moiety via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)thiophenol and 2-bromophenylacetic acid.
Formation of the Sulfanyl Linkage: The thiophenol is reacted with the bromophenylacetic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to form the sulfanyl linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common due to the stability of the aromatic system.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced aromatic compounds
Substitution: Substituted aromatic derivatives
Wissenschaftliche Forschungsanwendungen
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The aromatic rings may also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenylacetic acid
- 2-(4-Chlorophenyl)acetic acid
- 2-(3-Trifluoromethylphenyl)acetic acid
Uniqueness
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of both a chlorinated and trifluoromethylated aromatic ring connected via a sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61150-44-5 |
|---|---|
Molekularformel |
C15H10ClF3O2S |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-[2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C15H10ClF3O2S/c16-12-6-5-10(8-11(12)15(17,18)19)22-13-4-2-1-3-9(13)7-14(20)21/h1-6,8H,7H2,(H,20,21) |
InChI-Schlüssel |
JINZTZLHABAELU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)



![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)




![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)

